![molecular formula C15H17FN2O2S2 B5648325 1-[(4-fluorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5648325.png)
1-[(4-fluorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1-[(4-fluorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine involves several chemical reactions. For instance, Wu Qi (2014) describes the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, highlighting the influence of solvents, acid acceptors, and reaction temperature on yields (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, Kumar et al. (2007) conducted X-ray crystallography to determine the crystal structure of a related molecule, 1-Benzhydryl-4-phenylmethane Sulfonyl Piperazine (Kumar et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives include sulfomethylation, as studied by van Westrenen and Sherry (1992). They explored the sulfomethylation of piperazine and other macrocycles, highlighting the impact of pH on the introduction of methanesulfonate groups (van Westrenen & Sherry, 1992).
Physical Properties Analysis
The physical properties of such compounds, like solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. The X-ray analysis conducted by Özbey et al. (1998) on a similar compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, provides insights into its crystal and molecular structure, which are vital for understanding its physical properties (Özbey et al., 1998).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other chemicals, stability, and degradation pathways, is crucial. The work by Mella et al. (2001) on the photochemistry of ciprofloxacin, a compound with a piperazine unit, gives insights into the chemical behavior under irradiation, highlighting substitution reactions and degradation processes (Mella et al., 2001).
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S2/c16-14-1-3-15(4-2-14)22(19,20)18-8-6-17(7-9-18)11-13-5-10-21-12-13/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUHDFISBQZPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine |
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